molecular formula C27H23N3O4 B11233642 N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B11233642
M. Wt: 453.5 g/mol
InChI Key: VYRSYBXRXPMICX-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group, linked to a xanthene-9-carboxamide moiety through an ethoxy bridge. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide

    Solvents: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy group

    Reduction: Formation of alcohols from the carbonyl group

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. The pyridazine ring is known for its biological activity, and the compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the inhibition of key enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interfere with the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-9H-xanthene-9-carboxamide apart is its unique combination of the pyridazine and xanthene moieties, linked through an ethoxy bridge. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H23N3O4/c1-32-19-12-10-18(11-13-19)22-14-15-25(30-29-22)33-17-16-28-27(31)26-20-6-2-4-8-23(20)34-24-9-5-3-7-21(24)26/h2-15,26H,16-17H2,1H3,(H,28,31)

InChI Key

VYRSYBXRXPMICX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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